![molecular formula C18H28N2O4 B105449 叔丁基(2S)-3-(4-氨基苯基)-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酸酯 CAS No. 180080-07-3](/img/structure/B105449.png)

叔丁基(2S)-3-(4-氨基苯基)-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

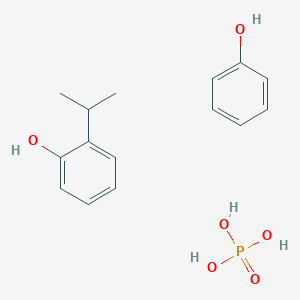

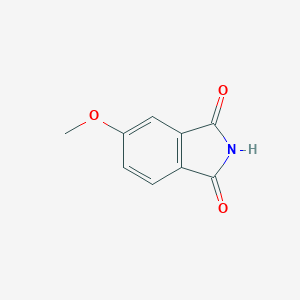

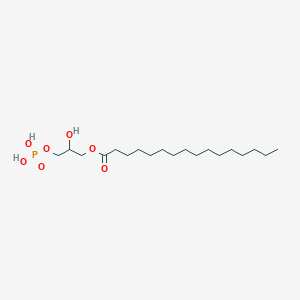

Tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, also known as Tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, is a useful research compound. Its molecular formula is C18H28N2O4 and its molecular weight is 336.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

大肠杆菌中的生物合成

该化合物用于在 E. coli 中从廉价的芳香族前体高效生物合成 L-苯丙氨酸 . 野生菌株中从葡萄糖合成 L-苯丙氨酸的微生物途径涉及冗长的步骤和严格的反馈调节,这限制了生产产量 .

高价值 L-苯丙氨酸的生产

已经设计和构建了系统化的生物转化工艺,可以为从低成本起始材料芳香族前体生产高价值 L-苯丙氨酸提供潜在的生物基策略 .

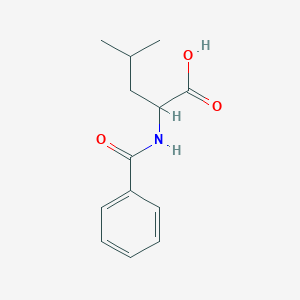

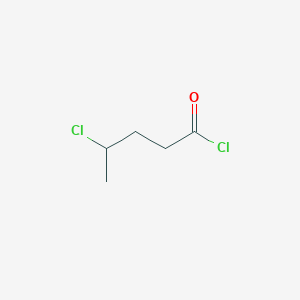

酰胺衍生物的合成

使用丙基膦酸酐 (T3P) 作为偶联试剂,从 4-硝基-L-苯丙氨酸和取代的苯胺合成了一系列 4-硝基-L-苯丙氨酸的酰胺衍生物,收率良好 .

抗菌活性

一些合成的酰胺衍生物对毛癣菌属和白色念珠菌表现出抗菌活性 .

抗氧化活性

对所得化合物进行了抗氧化活性筛选,结果表明它们对 DPPH 清除和 ABTS 测定法具有良好的活性 .

金属螯合活性

作用机制

Target of Action

The primary target of this compound, also known as “L-Phenylalanine, 4-amino-N-[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethylethyl ester”, is the L-type amino acid transporter 1 (LAT1, SLC7A5) . LAT1 is responsible for the transport of essential amino acids across the blood-brain barrier (BBB) and into cancer cells .

Mode of Action

The compound interacts with its target, LAT1, by mimicking the structure of natural amino acids, thereby gaining entry into cells via the transporter

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the presence of high concentrations of endogenous amino acids could affect the compound’s ability to compete for transport via LAT1 .

属性

IUPAC Name |

tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-7-9-13(19)10-8-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKGPNIRNXMQCA-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442588 |

Source

|

| Record name | tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180080-07-3 |

Source

|

| Record name | tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。